1H-indole-3-carboxamide

Beschreibung

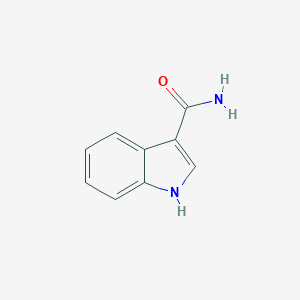

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGKMZLPZFPAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366920 | |

| Record name | 1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-85-5 | |

| Record name | 1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Significance and Overview of 1h Indole 3 Carboxamide

Role as a Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that can bind to a variety of biological targets with high affinity, making them valuable starting points for drug discovery. nih.gov The indole (B1671886) nucleus is widely recognized as one such scaffold. ijpsr.infonih.gov Its structural features, including the aromatic system and the hydrogen-bonding capability of the N-H group in the pyrrole (B145914) ring, allow it to mimic the structure of proteins and bind to enzymes in a reversible manner. ijpsr.infochula.ac.th

The 1H-indole-3-carboxamide structure combines the privileged indole nucleus with a carboxamide functional group, which further enhances its drug-like properties. nih.gov The carboxamide group is flexible and possesses both polar and hydrophobic characteristics, enabling it to form crucial hydrogen bonds with biological targets. nih.gov This ability to engage in multiple types of molecular interactions allows for the design of a wide array of derivatives with specificity for different targets. nih.gov Medicinal chemists have successfully utilized the this compound scaffold to develop compounds for a range of therapeutic areas by modifying its structure to optimize interactions with specific molecular targets. nih.gov

Therapeutic Relevance of Indole Derivatives in Drug Discovery

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, highlighting their therapeutic relevance. researchgate.netmdpi.com These compounds have been investigated for their potential as anticancer, antiviral, anti-inflammatory, antimicrobial, and antidiabetic agents. ijpsr.inforesearchgate.net The versatility of the indole scaffold allows for the development of drugs that can combat drug-resistant cancer cells and pathogens. researchgate.net

Several indole-based drugs are already on the market, such as the anticancer agents vinblastine (B1199706) and vincristine, which underscores the clinical significance of this class of compounds. researchgate.net The development of synthetic indole derivatives continues to be an active area of research, with many compounds in preclinical and clinical stages of development. ijpsr.info For example, some derivatives have shown potent activity as inhibitors of enzymes like HIV integrase and as agents that can induce apoptosis in cancer cells. nih.gov

Below is a table summarizing the therapeutic potential of various this compound derivatives:

| Derivative Class | Therapeutic Area | Mechanism of Action (Example) |

| Substituted Indole-3-carboxamides | Anticancer | Inhibition of tubulin polymerization, Induction of apoptosis. mdpi.comnih.gov |

| Bicyclic Indole-2-carboxamides | Antiviral (HIV) | Inhibition of HIV integrase. nih.gov |

| Pyrazole-Indole Hybrids | Anticonvulsant | Modulation of ion channels. sci-hub.se |

| Indole-3-carboxamide Derivatives | Antimicrobial | Disruption of bacterial membranes, Inhibition of biofilm formation. mdpi.com |

| Indole-based Thiazole Hybrids | Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes. jetir.org |

| Triazole-Indole-2-carboxamides | Antidiabetic | Inhibition of α-glucosidase. researchgate.netresearchgate.net |

Current Research Landscape and Emerging Applications

The current research landscape for this compound is focused on expanding its therapeutic applications and developing novel derivatives with improved efficacy and selectivity. researchgate.net Recent studies have highlighted its potential in managing infectious diseases, metabolic disorders, and neurodegenerative diseases. mdpi.com Researchers are exploring new synthetic strategies to create diverse libraries of indole derivatives for high-throughput screening against a wide range of biological targets. sci-hub.se

Emerging applications include the development of multi-target drugs for complex diseases like cancer, where a single compound can modulate multiple signaling pathways. ufrj.br There is also growing interest in the use of this compound derivatives as chemical probes to study biological processes and as diagnostic agents. For instance, some derivatives are being investigated for their use in imaging techniques. researchgate.net The ongoing research into the structure-activity relationships (SAR) of these compounds is crucial for designing the next generation of indole-based therapeutics with enhanced potency and reduced side effects. sci-hub.se Recent advancements have also focused on their potential as antioxidants and their role in mitigating oxidative stress-related diseases. tandfonline.com

Synthetic Methodologies for 1h Indole 3 Carboxamide and Its Analogues

Established Synthetic Pathways for the Indole-3-carboxamide Core

The fundamental 1H-indole-3-carboxamide structure can be assembled through several reliable and frequently employed synthetic routes. These methods typically start from commercially available indole (B1671886) derivatives, such as indole itself, indole-3-carboxylic acid, or its precursors.

One of the most common strategies involves the direct acylation of indole. A prominent example is the Vilsmeier-Haack formylation of indole to produce indole-3-carboxaldehyde (B46971). This intermediate can then be oxidized to indole-3-carboxylic acid, which is subsequently converted to the target carboxamide. The conversion of the carboxylic acid to the carboxamide is often achieved by first activating the carboxyl group, for example, by forming an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. mdpi.comnih.gov

Alternatively, a plethora of coupling agents can be employed to facilitate the direct amidation of indole-3-carboxylic acid with an amine source. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and various carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used. nih.govtandfonline.com These methods are widely applicable and form the basis for the synthesis of a vast number of indole-3-carboxamide derivatives. mdpi.com

Another established approach begins with the Fischer indole synthesis , which is a versatile method for preparing indoles with various substituents, although it can be problematic for the synthesis of unsubstituted indole itself. acs.org By choosing the appropriate phenylhydrazine (B124118) and ketoacid, a substituted indole-2-carboxylic acid can be formed, which can then be further manipulated to yield the desired 3-carboxamide analogue.

More recent developments have introduced palladium-catalyzed methods, such as the carbonylative synthesis of indole-3-carboxamides from 2-ethynylanilines and nitroarenes, offering a direct route to the core structure. bohrium.com

Novel Synthetic Approaches for Derivatization

To explore the chemical space around the this compound core, extensive research has been dedicated to developing methods for its derivatization at three key positions: the indole nitrogen (N-1), the indole ring system, and the carboxamide moiety.

N-Substitution Strategies

Modification at the N-1 position of the indole ring is a common strategy to modulate the physicochemical and pharmacological properties of the molecule. A variety of substituents can be introduced, typically by reacting the N-H of an indole-3-carboxamide precursor with an appropriate electrophile.

The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a standard method to deprotonate the indole nitrogen, generating a nucleophilic anion that can react with various alkyl or acyl halides. Weaker bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and triethylamine (B128534) (NEt₃) have also been successfully used for N-substitution of indole-3-carboxaldehydes, which are precursors to the corresponding carboxamides. ekb.eg

Common N-substituents introduced via these methods include:

Alkyl groups: Simple alkyl halides can be used to introduce methyl, ethyl, or longer alkyl chains.

Benzyl (B1604629) groups: Benzyl halides, such as benzyl bromide, are frequently used to install a benzyl group, which can also be substituted. For instance, p-fluorobenzyl has been introduced to create analogues with altered electronic properties. tandfonline.comtandfonline.com

Functionalized alkyl groups: More complex side chains can be introduced, such as (1-(N-methyl-2-piperidinyl)methyl and (tetrahydro-2H-pyran-4-yl)methyl groups, which have been explored in the context of synthetic cannabinoids. sc.gov

| Reagent/Catalyst | N-Substituent Introduced | Reference(s) |

| NaH, Benzyl bromide | Benzyl | tandfonline.com |

| NaH, p-Fluorobenzyl chloride | p-Fluorobenzyl | tandfonline.com |

| NaOH, KOH, or NEt₃ | Alkyl, Benzyl | ekb.eg |

| Alkyl/Haloalkyl halides | Alkyl, Haloalkyl | sc.govncleg.gov |

Substitutions on the Indole Ring System

Introducing substituents onto the carbocyclic portion (the benzene (B151609) ring) of the indole nucleus is another crucial strategy for generating analogues. These modifications can significantly impact the biological activity of the resulting compounds.

Halogenation is a common modification. For example, 5-chloro-1H-indole-2-carboxamide derivatives have been synthesized as potent enzyme inhibitors. nih.gov The introduction of halogens can be achieved through various electrophilic halogenating agents.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the C-H functionalization of the indole ring. For instance, direct arylation at the C-2 and C-3 positions of N-acylindoles has been achieved using a Pd(TFA)₂ catalyst. beilstein-journals.org While this example focuses on N-acylindoles, the principles can be extended to the synthesis of substituted indole-3-carboxamides.

Furthermore, a general and scalable synthesis of polysubstituted indoles bearing an electron-withdrawing group at the C-3 position has been developed via a nih.govnih.gov-sigmatropic rearrangement of N-oxyenamines. This method allows for the preparation of indoles with a wide array of substitution patterns on the carbocyclic ring, which can then be converted to the corresponding carboxamides. nih.gov

| Position | Substituent | Method | Reference(s) |

| 5 | Chloro | Electrophilic halogenation | nih.gov |

| 4, 6 | Bromo | From substituted nitroarenes | nih.gov |

| 4 | Chloro | From substituted nitroarenes | nih.gov |

| 2, 3 | Aryl | Pd-catalyzed C-H functionalization | beilstein-journals.org |

Modifications at the Carboxamide Moiety

The carboxamide group itself offers a prime site for modification, primarily through the use of different amines in the amidation step. This allows for the introduction of a vast diversity of substituents on the amide nitrogen.

The general approach involves the reaction of an activated indole-3-carboxylic acid derivative (such as the acid chloride) with a primary or secondary amine. tandfonline.com This method has been used to synthesize a wide range of N-substituted indole-3-carboxamides. For example, a series of N-benzyl and N-substituted benzyl analogues have been prepared by reacting 1-benzyl or 1-(p-fluorobenzyl)indole-3-carbonyl chloride with various substituted anilines and benzylamines. tandfonline.com

More complex amines can also be utilized. For instance, N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives have been synthesized, indicating that sterically demanding amines can be successfully coupled. nih.gov The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-indole-3-carboxamide highlights the incorporation of heterocyclic moieties onto the carboxamide nitrogen.

Furthermore, the amide bond can be formed using solid-phase synthesis techniques, allowing for the rapid generation of libraries of compounds with diverse carboxamide substituents.

| Amine Used | Resulting Carboxamide Substituent | Coupling Method | Reference(s) |

| Substituted anilines | Substituted phenyl | Acid chloride | tandfonline.com |

| Substituted benzylamines | Substituted benzyl | Acid chloride | tandfonline.com |

| N-Boc-piperazine | Boc-piperazinyl | Peptide coupling reagents | nih.gov |

| N-[(oxan-4-yl)(pyridin-3-yl)methyl]amine | (oxan-4-yl)(pyridin-3-yl)methyl | Carbodiimide-mediated coupling | |

| Various amines | Diverse alkyl and aryl groups | Solid-phase synthesis |

Multi-Step Synthesis Design and Optimization in Research

The synthesis of complex this compound analogues often requires multi-step synthetic sequences where strategic design and optimization are paramount. Research in this area focuses on developing efficient, scalable, and versatile routes to novel compounds.

One key aspect of multi-step synthesis design is the order of reactions. For instance, in the synthesis of N-substituted analogues, the N-substitution of the indole ring is often performed on an ester-protected indole-3-carboxylic acid to avoid potential side reactions. The ester is then hydrolyzed to the carboxylic acid before the final amidation step. tandfonline.com

Optimization of reaction conditions is another critical factor. This can involve screening different catalysts, solvents, bases, and temperatures to maximize yield and purity. For example, in the palladium-catalyzed carbonylative synthesis of indole-3-carboxamides, various ligands and bases were screened to identify the optimal conditions. bohrium.com

The development of one-pot procedures represents a significant advancement in synthetic efficiency. A one-pot, two-step method for the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides has been reported. nih.gov This approach, which involves a nucleophilic aromatic substitution followed by a reductive cyclization in the same reaction vessel, streamlines the synthesis and reduces waste.

The strategic introduction of functional groups to facilitate further diversification is another hallmark of advanced synthesis design. For example, the synthesis of a 5-chloro-1-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-1H-indole-3-carboxylic acid derivative involved the initial preparation of a chloro-substituted indole ester, followed by N-alkylation and subsequent amidation, demonstrating a convergent and modular synthetic strategy. nih.gov

These examples underscore the importance of careful planning and optimization in the multi-step synthesis of this compound analogues, enabling the creation of complex molecules for scientific investigation.

Pharmacological and Biological Activities

Anticancer Activity

Derivatives of 1H-indole-3-carboxamide have emerged as a promising class of compounds in the field of oncology. Their ability to target multiple pathways involved in cancer cell growth and survival makes them attractive candidates for the development of new anticancer agents. nih.gov The core indole (B1671886) structure is a key feature in many approved anticancer drugs and is considered a valuable scaffold in anticancer drug research due to its unique chemical properties and bioavailability. fabad.org.tr

The cytotoxic effects of this compound derivatives have been extensively evaluated against a panel of human cancer cell lines. These in vitro assays are crucial for determining the antiproliferative activity and potency of these compounds. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a key metric in these evaluations.

Numerous studies have reported the IC₅₀ values for various indole-3-carboxamide derivatives, demonstrating their efficacy against a range of cancers. For instance, novel pyrazole–indole hybrids have shown significant anticancer inhibition against liver cancer (HepG2) cell lines, with some derivatives exhibiting much lower IC₅₀ values than the standard drug doxorubicin (B1662922). researchgate.net Similarly, a series of N-substituted 1H-indole-2-carboxamides displayed potent activity against leukemia (K-562) and colon cancer (HCT-116) cell lines. nih.gov Thiazolyl-indole-2-carboxamide derivatives have also demonstrated exceptional cytotoxicity against breast cancer (MCF-7) cells. nih.gov The diverse cytotoxic effects highlight the potential for developing these compounds as selective anticancer agents. nih.gov

In Vitro Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |

| Pyrazole-Indole Hybrids | HepG2 | Liver Carcinoma | 6.1 - 23.7 | researchgate.net |

| Pyrazole-Indole Hybrids | MCF-7 | Breast Adenocarcinoma | 10.6 - 63.7 | researchgate.net |

| Thiazolyl-Indole-Carboxamides | MCF-7 | Breast Adenocarcinoma | 6.10 - 6.49 | nih.gov |

| N-substituted Indole-2-carboxamides | K-562 | Leukemia | 0.33 - 0.61 | nih.gov |

| N-substituted Indole-2-carboxamides | HCT-116 | Colon Carcinoma | 1.01 | nih.gov |

| Azine derivatives with indole moieties | HCT-116 | Colon Carcinoma | 4.27 - 8.15 | nih.gov |

| Azine derivatives with indole moieties | HepG2 | Liver Carcinoma | 4.09 - 9.05 | nih.gov |

| Azine derivatives with indole moieties | MCF-7 | Breast Adenocarcinoma | 6.19 - 8.39 | nih.gov |

| 5-substituted-N-(3-(trifluoromethyl)phenyl)-1H-indole-3-carboxamide | A549 | Lung Carcinoma | 11 | mdpi.com |

The anticancer effects of this compound derivatives are often mediated through the disruption of the cell cycle and the induction of apoptosis (programmed cell death). nih.gov These compounds can interfere with key regulatory proteins, leading to cell cycle arrest at specific phases, which prevents cancer cells from proliferating. researchgate.net

Research has shown that indole derivatives can induce cell cycle arrest at the G2/M phase or the G1-S phase. fabad.org.trhumanjournals.com This is often achieved by inhibiting the activity of cyclin-dependent kinases (CDKs), such as CDK2, which are crucial for cell cycle progression. nih.govresearchgate.net For example, certain indole-2-carboxamide derivatives have been found to cause G2/M cell cycle deregulation in triple-negative breast cancer cells. nih.gov Other novel indole retinoid derivatives were shown to increase the percentage of cells arrested in the G0/G1 phase in acute myeloid leukemia cells. nih.gov

In addition to cell cycle arrest, these compounds are potent inducers of apoptosis. They can trigger apoptotic pathways by modulating the expression of key regulatory proteins. This includes upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. science.gov The activation of caspases, which are the executive enzymes of apoptosis, is a common mechanism. Studies have demonstrated that indole derivatives can induce the activation of caspase-3, caspase-8, and caspase-9, leading to the systematic dismantling of the cancer cell. nih.govcsic.es Some derivatives have also been shown to inhibit the phosphorylation of key survival proteins like Akt, further promoting apoptosis. researchgate.net

The therapeutic potential of this compound derivatives has been investigated in various specific types of cancer.

Human Colorectal Carcinoma: Derivatives of indole-3-carboxamide have shown significant activity against human colorectal carcinoma cell lines, such as HCT-116 and LoVo. nih.govresearchgate.netnih.govmdpi.com For example, a novel α-cyano indolylchalcone derivative was found to be highly effective and selective against the HCT116 cell line, with an IC50 value significantly lower than the standard control drug. science.gov This compound was found to enhance apoptosis through various mechanisms, including the production of caspases and cell cycle arrest. science.gov Furthermore, indole-3-carboxylic acid, a related metabolite, has been shown to enhance the anti-colorectal cancer potency of doxorubicin by inducing cell senescence. It also plays a role in modulating the immune response in the tumor microenvironment by inhibiting IDO1 expression.

Breast Adenocarcinoma: The efficacy of indole carboxamides has been well-documented against breast cancer cell lines, including MCF-7, MDA-MB-231, and the triple-negative MDA-MB-468 line. nih.govresearchgate.netnih.govnih.govresearchgate.net Novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs exhibited potent cytotoxicity in MDA-MB-468 cells. researchgate.net One of these compounds showed selective activity and a synergistic effect when combined with gefitinib, an EGFR-TK inhibitor. researchgate.net The mechanism of action often involves the induction of apoptosis and cell cycle arrest. nih.gov For instance, the indole-2-carboxamide derivative LG25 was shown to suppress the growth of triple-negative breast cancer cells by inducing G2/M arrest and apoptosis through the Akt/mTOR/NF-κB signaling pathway. nih.gov

Liver Carcinoma: Several studies have highlighted the potent activity of indole-3-carboxamide derivatives against human liver carcinoma (hepatocellular carcinoma), particularly the HepG2 cell line. fabad.org.trresearchgate.netnih.govnih.gov Certain pyrazole–indole hybrids demonstrated excellent inhibitory performance against HepG2 cells, surpassing the efficacy of doxorubicin. researchgate.net These potent compounds were found to induce cell cycle arrest and apoptosis. researchgate.net Additionally, novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, which is overexpressed in liver cancer, showing potent inhibitory activities against several human liver cancer cell lines, including chemotherapy-resistant ones. humanjournals.com

Lung Carcinoma: Indole-3-carboxamide derivatives have been evaluated for their efficacy against lung cancer cell lines like A549. researchgate.netnih.govmdpi.com For instance, indole-3-carboxylic acid is cytotoxic to A549 human lung cancer cells. A rationally designed 5-substituted-N-(3-(trifluoromethyl)phenyl)-1H-indole-3-carboxamide derivative showed stronger cytotoxicity against the A549 cell line than the FDA-approved drug Regorafenib. mdpi.com This compound also demonstrated potent inhibition of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a promising target for lung cancer therapy. mdpi.com Other indole-based inhibitors have been developed to target phospholipase D (PLD), an enzyme involved in lung cancer progression, showing suppression of cell growth and induction of apoptosis in lung cancer cells.

Antimicrobial Efficacy

The indole nucleus is a common scaffold in molecules exhibiting antimicrobial properties. Derivatives of this compound have been synthesized and evaluated for their effectiveness against a range of pathogenic bacteria and fungi. science.gov

Indole-3-carboxamide derivatives have demonstrated a broad spectrum of antibacterial activity. Studies have shown their efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. science.gov

The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a standard measure of potency. For some indole carboxamide derivatives, MIC values have been found to be significantly lower than standard antibiotics like ampicillin (B1664943) and ciprofloxacin (B1669076) against S. aureus, B. subtilis, and E. coli. science.gov For example, certain indole-3-carbaldehyde semicarbazone derivatives showed moderate activity against B. subtilis, S. aureus, E. coli, and P. aeruginosa. Novel indole derivatives have also shown inhibitory activity against Klebsiella pneumoniae. Furthermore, α,ω-di(indole-3-carboxamido)polyamine conjugates displayed notable activity against S. aureus, Acinetobacter baumannii, and were also able to potentiate the action of conventional antibiotics against resistant P. aeruginosa. nih.gov

In Vitro Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

| Compound/Derivative Class | E. coli | B. subtilis | K. pneumonia | S. aureus | P. aeruginosa | S. pyogenes | Reference |

| N-substituted indole-3-carboxamide | 50-110 | 25-110 | - | 100-110 | - | - | |

| Indole-3-carbaldehyde semicarbazones | >200 | 100-150 | - | 100-150 | >200 | - | |

| Indole-triazole conjugates | ~250 | 250-500 | - | 250-1000 | ~250 | - | |

| α,ω-di(indole-3-carboxamido)polyamines | >16 | 0.5 - >16 | 1 - >16 | ≤0.125 - >16 | 2 - >16 | - | nih.gov |

| Novel 1,4-Dihydropyridine acid derivatives | 4 - >8 | 4 - >8 | 8 | 4 - >8 | 8 | >8 | researchgate.net |

Note: "-" indicates data not available in the cited source.

In addition to their antibacterial properties, indole-3-carboxamide derivatives have shown promising antifungal activity. Research indicates that carboxamide derivatives of indole generally exhibit higher antifungal efficacy compared to related propanamide derivatives. science.gov

These compounds have been tested against various fungal pathogens, most notably Candida albicans, a common cause of opportunistic fungal infections. Several indole carboxamide derivatives have been identified as better inhibitors of C. albicans than standard antifungal agents. science.govcsic.es For instance, an N-benzyl-1H-indole-2-carboxamide derivative showed significant activity against C. albicans with a MIC value of 8 µg/mL. fabad.org.tr Indole-triazole conjugates also displayed potent in vitro activity against Candida tropicalis and C. albicans, with some compounds showing MIC values as low as 2 µg/mL. Other studies have reported the activity of indole derivatives against fungi such as Aspergillus niger. researchgate.net The broad-spectrum antifungal potential of certain indole alkaloids extends to Trichosporon beigelii and Saccharomyces cerevisiae.

In Vitro Antifungal Activity of Indole Derivatives (MIC in µg/mL)

| Compound/Derivative Class | C. albicans | A. niger | C. rugosa | Trichosporon beigelii | Saccharomyces cerevisiae | Reference |

| Indole Carboxamides | Active | - | - | - | - | science.govcsic.es |

| Indole-3-carbaldehyde semicarbazones | Active | - | Active | - | - | |

| Indole-triazole conjugates | 2 - >250 | - | - | - | - | |

| N-benzyl-1H-indole-2-carboxamide | 8 | - | - | - | - | fabad.org.tr |

| α,ω-di(indole-3-carboxamido)polyamines | 0.25 - >16 | - | - | - | - | nih.gov |

| Novel 1,4-Dihydropyridine acid derivatives | - | 4 - >8 | - | - | - | researchgate.net |

| Canthin-6-one (Indole Alkaloid) | Active | Active | - | Active | Active |

Note: "-" indicates data not available in the cited source. "Active" indicates reported activity without specific MIC values provided in the source.

Antiviral Properties

Derivatives of this compound have demonstrated notable antiviral effects against several significant human pathogens.

Activity Against Human Immunodeficiency Virus Type 1 (HIV-1) Fusion

The fusion of the Human Immunodeficiency Virus Type 1 (HIV-1) with host cells is a critical step for viral entry, mediated by the viral glycoprotein (B1211001) 41 (gp41). nih.gov Disrupting the formation of the six-helix bundle (6-HB) by gp41 can inhibit this fusion process. nih.gov Small molecules that target a conserved hydrophobic pocket on the gp41 coiled coil have been investigated as fusion inhibitors. nih.gov

Research into indole-based compounds has identified them as potential HIV-1 fusion inhibitors that target this hydrophobic pocket. nih.gov Structure-activity relationship (SAR) studies on a basic indole scaffold have helped to define the necessary molecular properties for this inhibitory activity. nih.gov Optimization of these compounds has led to the development of potent low molecular weight fusion inhibitors. acs.org For instance, one of the most active inhibitors, a benzyl-substituted bis-indole derivative, demonstrated a binding affinity of 0.6 μM and an effective concentration (EC50) of 0.2 μM against both cell-cell fusion and live virus replication. acs.org This compound also showed activity against strains resistant to the fusion inhibitor T20. acs.org

Another class of indole derivatives, indolyl aryl sulfones, has been designed and tested for their ability to inhibit HIV-1. nih.gov Specifically, 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide has been identified as a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. acs.org Furthermore, a series of 1,3,4-oxadiazole (B1194373) derivatives containing indole and acetamide (B32628) moieties have shown potent inhibitory effects on HIV-1 infectivity, with EC50 values as low as 0.17 μM. asm.org

Inhibition of Hepatitis C Virus (HCV) Genotype 1b Replicon

A novel series of 2-(4-sulfonamidophenyl)-indole-3-carboxamides has been identified and optimized for their activity against the Hepatitis C Virus (HCV) genotype 1b replicon, demonstrating potent and selective inhibition. nih.gov Further studies showed that this series also possesses potent activity against HCV genotypes 1a, 2a, and 3a. nih.gov The target of these compounds was identified as the NS4B protein, as mutations in this protein reduced the compounds' activity. nih.gov

Other indole derivatives have also been investigated for their anti-HCV effects. Using the drug Arbidol as a lead compound, a series of ethyl 1H-indole-3-carboxylate derivatives were synthesized and evaluated. nih.gov Several of these compounds exhibited strong anti-HCV activity. nih.gov Additionally, chemical genetics-based screening identified a series of indole derivatives as potent inhibitors of HCV replication. researchgate.net One of the most potent compounds from this study, an indole acrylamide (B121943) derivative, had an EC50 value of 1.9 μM. nih.gov

Antiviral Effects against Influenza A3 and Respiratory Syncytial Virus

Certain indole derivatives have shown promise as antiviral agents against respiratory viruses. For example, ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate was synthesized and tested for its in-vitro antiviral activity against human influenza A3 and respiratory syncytial virus (RSV). rjptonline.org The study found that the compound exhibited significant antiviral activity against both viruses. rjptonline.org The drug Arbidol, which is ethyl 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate, is a broad-spectrum antiviral agent used for the treatment and prevention of influenza A and B viruses, as well as RSV. nih.gov It works by inhibiting the fusion of the viral lipid membrane with cell membranes, thus preventing viral entry. nih.gov Furthermore, indole-3-carboxaldehyde (B46971) has been shown to regulate the inflammatory response induced by RSV by moderately inhibiting the TLR7 signaling pathway. nih.gov

Antioxidant Effects

Indole derivatives, including 1H-indole-3-carboxamides, are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

Inhibition of Lipid Peroxidation in Biological Systems

A study on novel N-substituted indole-3-carboxamides investigated their in vitro antioxidant effects on rat liver microsomal NADPH-dependent lipid peroxidation. tandfonline.comnih.gov While many of the tested compounds did not show significant inhibitory effects on lipid peroxidation, one compound, 1-benzyl-N-(2,4-difluorobenzyl)-1H-indole-3-carboxamide, decreased the lipid peroxidation level by 51% at a concentration of 10⁻³ M. tandfonline.com It has been noted that indole-2-carboxamide derivatives are generally more effective inhibitors of lipid peroxidation than their indole-3-carboxamide counterparts. fabad.org.tr For instance, indole-2-carboxylic acid is a strong inhibitor of lipid peroxidation. medchemexpress.com

Superoxide (B77818) Anion Scavenging Activity

The same study that examined lipid peroxidation also determined the free radical scavenging properties of N-substituted indole-3-carboxamides by their inhibition of superoxide anion formation. tandfonline.comnih.gov Several of the synthesized compounds significantly inhibited superoxide dismutase (SOD) with an inhibition range of 84–100% at a 10⁻³ M concentration. nih.govresearchgate.net Compounds with halo substituents in both the ortho- and para-positions of the N-benzyl ring showed 100% inhibition of SOD. tandfonline.comresearchgate.net In general, halogenated derivatives were found to be more active than non-halogenated ones. nih.govresearchgate.net The introduction of a para-fluoro benzyl (B1604629) group at the 1-position of the indole ring also had a positive impact on SOD inhibition. tandfonline.comnih.gov

Hydroxyl Radical Scavenging Properties

Derivatives of this compound have been investigated for their ability to scavenge free radicals. Some indole-2 and indole-3-carboxamides have demonstrated notable antioxidant properties, specifically showing a strong scavenging effect on hydroxyl radicals. rjptonline.org Research into N-(1H-indol-3-carboxamide-5-yl)aryl-acrylamide derivatives has indicated that the indole core is a key contributor to scavenging activity. nih.gov The inclusion of an amide group at the 3-position of the indole, as seen in N-(1H-indol-3-carboxamide-5-yl)aryl-acrylamide derivatives, may influence the electronic properties of the indole ring, potentially affecting its radical scavenging capacity. nih.gov

In a study on N-substituted indole-3-carboxamides, several compounds were evaluated for their in vitro antioxidant effects, including their capacity to inhibit superoxide anion formation. tandfonline.com The presence and position of halogen substituents on the benzamide (B126) ring were found to significantly impact the superoxide dismutase (SOD) inhibition. For instance, dichloro and difluoro substituted benzamide compounds at the 3-position demonstrated 100% SOD inhibition. tandfonline.com Specifically, 1-benzyl-N-(2,4-difluorobenzyl)-1H-indole-3-carboxamide showed 100% inhibition of SOD. tandfonline.com This suggests that halogenated derivatives are generally more active in scavenging superoxide radicals than their non-halogenated counterparts. tandfonline.com

Anti-inflammatory Investigations

The indole nucleus is a well-established pharmacophore in the development of anti-inflammatory agents. rjptonline.orgmdpi.com Various derivatives of indole-3-carboxamide have been synthesized and evaluated for their anti-inflammatory potential. Studies have shown that certain indole amide derivatives can act as selective cyclooxygenase-2 (COX-2) inhibitors, a key enzyme in the inflammatory pathway. tandfonline.com

In one study, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were screened for anti-inflammatory activity using the carrageenan-induced paw edema model. mdpi.com Several compounds in this series demonstrated significant anti-inflammatory effects. For example, the compound with a 3-nitrophenyl substitution showed 61.99% inhibition of edema after 2 hours and 61.20% after 3 hours. mdpi.com Another derivative from the same series was identified as the most potent, with its anti-inflammatory and analgesic activity being superior to others in the series. mdpi.com

The anti-inflammatory properties of these compounds are often linked to their ability to inhibit COX enzymes, with some showing selectivity for COX-2, which can lead to a better gastric safety profile compared to non-selective NSAIDs. mdpi.com

Neuropharmacological Activities

Neuroleptic Potential and Anti-Dopamine Action

Derivatives of this compound have been explored as potential antipsychotic agents, primarily due to their ability to interact with dopamine (B1211576) and serotonin (B10506) receptors. nih.govresearchgate.net A key target for antipsychotic drugs is the dopamine D2 receptor. acs.org Research has led to the identification of indole derivatives that act as antagonists at this receptor. researchgate.net

For instance, N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide (D2AAK3) was identified as a hit compound with affinity for the dopamine D2 receptor (Ki = 115 nM). researchgate.netresearchgate.net This compound and its derivatives also show affinity for other receptors implicated in the pathophysiology of schizophrenia, such as serotonin 5-HT1A and 5-HT2A receptors, making them multi-target ligands. nih.govresearchgate.net This multi-receptor profile is characteristic of atypical antipsychotics, which are often associated with a lower incidence of extrapyramidal side effects. nih.gov In vivo studies have shown that these compounds can reduce amphetamine-induced hyperactivity in mice, a model predictive of antipsychotic activity. nih.govresearchgate.net

Anxiolytic Effects

The this compound scaffold has also been incorporated into compounds with potential anxiolytic (anti-anxiety) effects. nih.gov Some indole derivatives are known to interact with serotonin receptors, which play a crucial role in regulating anxiety. For example, Indole-3-pyruvic acid, a keto analogue of tryptophan, has been studied for its potential in managing anxiety. medchemexpress.com

Furthermore, research into N,N-dialkyl-2-phenylindol-3-ylglyoxylamides has identified compounds with in vivo anxiolytic properties in rodents. mdpi.com These effects are linked to their ability to stimulate the production of neurosteroids, which positively modulate GABA-A receptors, a key target for anxiolytic drugs. mdpi.com This mechanism offers a pathway to anxiolytic effects without the sedative properties often associated with other GABAergic agents. mdpi.com

Analgesic Properties in Pain Models

The analgesic potential of compounds containing the this compound structure has been investigated in various pain models. nih.gov The formalin test, which induces a biphasic pain response, is a common model for evaluating potential analgesics. nih.gov One study identified a novel this compound derivative, compound 29, which demonstrated high potency in the second (inflammatory) phase of the formalin test with an ED50 of 0.78 mg/kg. nih.gov

In a model of neuropathic pain (spared nerve ligation), the same compound produced a dose-dependent analgesic effect, increasing the withdrawal threshold by 24% at a 50 mg/kg dose and 45% at a 100 mg/kg dose. nih.gov Other studies on different heterocyclic carboxamides have also shown promise in developing new analgesic agents. mdpi.com The pyrrole (B145914) ring, a related heterocyclic structure, is present in some nonsteroidal anti-inflammatory drugs (NSAIDs) and has been a focus for developing new analgesic and anti-inflammatory compounds. pensoft.net

Investigation in Synthetic Cannabinoid Research (e.g., cannabimimetic activity)

The this compound core is a prominent structural feature in a class of synthetic cannabinoids. researchgate.net These compounds are designed to mimic the effects of natural cannabinoids by acting as agonists at cannabinoid receptors, particularly the CB1 and CB2 receptors.

N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) is a notable example of a synthetic cannabinoid from the indole-3-carboxamide class. researchgate.net It acts as a potent agonist at both CB1 and CB2 receptors. The adamantyl group in its structure is crucial for its receptor binding and potency. Another derivative, N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135), is a third-generation synthetic cannabinoid. nih.gov

Research has also focused on the stereochemistry of these compounds, as many possess an asymmetric carbon. Studies on the enantiomers of various carboxamide-type synthetic cannabinoids have shown that the (S)-enantiomers generally have a higher potency for the CB1 receptors compared to the (R)-enantiomers. nih.gov For example, in a study of several synthetic cannabinoids, the EC50 values of the (S)-enantiomers for the CB1 receptors were found to be about five times lower than those of the corresponding (R)-enantiomers. nih.gov This highlights the importance of stereospecific interactions with the cannabinoid receptors.

Molecular Mechanisms of Action and Target Identification

Enzyme Inhibition and Modulation Studies

Research into the derivatives of 1H-indole-3-carboxamide has revealed their capacity to inhibit a diverse array of enzymes through various molecular interactions. These interactions are often driven by the unique electronic and structural properties of the indole (B1671886) ring and the carboxamide moiety, which can participate in hydrogen bonding, hydrophobic interactions, and π-stacking with amino acid residues in the active sites of target enzymes. nih.gov

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other proteins. nih.gov Their inhibition has emerged as a key strategy in cancer therapy. Several derivatives of indole have been investigated as HDAC inhibitors. biointerfaceresearch.com

Indole amide hydroxamates have been identified as potent inhibitors of HDACs. a2bchem.com The design of these inhibitors typically incorporates three key pharmacophoric features: a cap group that interacts with the surface of the enzyme, a zinc-binding group (ZBG) that chelates the zinc ion in the active site, and a linker connecting these two components. nih.gov In many designs, the indole moiety serves as the cap group. nih.govthieme-connect.com For instance, a series of novel benzamide (B126) derivatives incorporating an indole fragment were synthesized and evaluated for their HDAC1 inhibitory activity. One such compound, 3g , demonstrated an IC50 value of 0.803 µmol/L for HDAC1, which was more potent than the approved drug chidamide (B1683975) (IC50 = 1.280 µmol/L). thieme-connect.com Another promising compound, 3j , exhibited potent HDAC1 enzymatic inhibitory activity and showed selectivity for HDAC1 over other isoforms like HDAC2, HDAC6, and HDAC8. thieme-connect.com The structural and bioisosteric similarity of the indole and acylhydrazone groups to the cap part of the established HDAC inhibitor panobinostat (B1684620) has guided some of these designs. nih.gov

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 3g | HDAC1 | 0.803 | thieme-connect.com |

| Chidamide (Reference) | HDAC1 | 1.280 | thieme-connect.com |

Glycogen (B147801) phosphorylase (GP) is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. kfki.hu Its inhibition is a potential therapeutic strategy for type 2 diabetes. kfki.humdpi.com The presence of a carboxamide moiety in indole derivatives is considered essential for their inhibitory activity against human liver glycogen phosphorylase (HLGP). nih.gov

A notable inhibitor is CP-91149 ([R-(R,S)]-5-chloro-N-[3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide), which inhibited HLGPa with an IC50 of 0.13 μM in the presence of 7.5 mM glucose. nih.govpnas.org This compound is approximately 200-fold more potent than caffeine, a known allosteric inhibitor of phosphorylase. nih.govpnas.org The inhibitory potency of CP-91149 is enhanced in the presence of glucose, a characteristic that could reduce the risk of hypoglycemia. nih.govpnas.org

Furthermore, a series of 5-chloro-N-aryl- and -heteroaryl-1H-indole-2-carboxamide derivatives have been identified as low micromolar inhibitors of HLGPa. kfki.hu One of the most potent compounds in this series exhibited an IC50 of 0.25 μM. kfki.hu Docking studies have suggested that the indole ring and the flexible carboxamide moiety, which possesses both hydrophobic and polar properties, play a decisive role in the inhibitory activity by forming hydrogen bonds with the enzyme. nih.gov

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| CP-91149 | HLGPa | 0.13 | nih.govpnas.org |

| 5-chloro-N-aryl-1H-indole-2-carboxamide derivative | HLGPa | 0.25 | kfki.hu |

Hepsin is a type II transmembrane serine protease that is overexpressed in prostate cancer and is implicated in tumor progression and metastasis. korea.ac.kr Consequently, it has become an attractive target for cancer therapy. Amidine-containing molecules have been a focus of hepsin inhibitor development, with 1H-indole-5-carboxamidine initially identified as a weak inhibitor (Ki = 500 μM). korea.ac.kr

Structural modifications to this scaffold have led to more potent inhibitors. For example, substituting a phenolic group at the C-2 position of the indole ring improved the hepsin affinity 14-fold (Ki = 35 μM) compared to the parent compound. korea.ac.kr Further optimization led to the discovery of novel amidine-containing indole analogs with IC50 values ranging from 5.9 to 70 μM. nih.govresearchgate.net One such derivative, 2-(4-hydroxybiphenyl-3-yl)-1H-indole-5-carboximidamide , was used as a hepsin-binding scaffold in the design of heterobivalent ligands. nih.gov Another potent inhibitor, compound 18 , exhibited a Ki value of 670 nM. korea.ac.kr The amidine group is thought to be crucial for activity, interacting with key amino acid residues like Asp-189 in the S1 subpocket of the hepsin active site. korea.ac.krnih.gov

| Compound | Target | Inhibitory Value | Reference |

|---|---|---|---|

| 1H-indole-5-carboxamidine | Hepsin | Ki = 500 µM | korea.ac.kr |

| 2-(2-hydroxyphenyl)-1H-indole-5-carboxamidine | Hepsin | Ki = 35 µM | korea.ac.kr |

| Amidine-containing indole analogs | Hepsin | IC50 = 5.9 - 70 µM | nih.govresearchgate.net |

| Compound 18 | Hepsin | Ki = 670 nM | korea.ac.kr |

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has been utilized in the design of inhibitors for several kinases.

Kinase Insert Domain Receptor (KDR) , also known as VEGFR-2, is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. genecards.org Novel indole-3-carboxamide derivatives have been designed and synthesized to inhibit KDR kinase. researchgate.net A series of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives were found to inhibit key protein kinases including VEGFR-2. acs.org Two compounds from this series, 6i and 6v , exhibited exceptional cytotoxicity against cancer cell lines, with docking studies indicating improved binding affinity with target proteins compared to reference drugs. acs.org

Cyclin-Dependent Kinase 2 (CDK2) is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis. researchgate.net While direct inhibition of CDK2 by this compound itself is not extensively detailed in the provided context, derivatives based on similar heterocyclic scaffolds, such as pyrazolo-based inhibitors, have shown significant activity. researchgate.net For example, a derivative of 1-H-pyrazole-3-carboxamide, FN-1501 , showed potent CDK2 inhibition with an IC50 of 2.47 nmol/L. researchgate.net The broader family of indole-based compounds has been explored for CDK inhibition. cancertreatmentjournal.com

| Compound Class/Name | Target | Activity/IC50 | Reference |

|---|---|---|---|

| (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives (e.g., 6i, 6v) | VEGFR-2, CDK2 | Exceptional cytotoxicity, improved binding affinity | acs.org |

| FN-1501 (1-H-pyrazole-3-carboxamide derivative) | CDK2 | IC50 = 2.47 nmol/L | researchgate.net |

Inosine-5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. mostwiedzy.pl Inhibition of IMPDH can lead to the interruption of these processes and is a target for antiviral, anticancer, and immunosuppressive drugs. mostwiedzy.plresearchgate.net

Indole-based small molecules have been identified as selective inhibitors of Helicobacter pylori IMPDH (HpIMPDH). researchgate.netnih.gov These compounds showed high selectivity for the bacterial enzyme over human IMPDH II, suggesting their potential as targeted antibacterial agents. nih.gov One such indole-based small molecule, compound 2 , was found to exhibit noncompetitive inhibition with respect to both IMP and NAD+. nih.gov The N-phenyl-1H-indole-3-carboxamide moiety of this compound was shown to orient into a hydrophobic region of the enzyme's active site. researchgate.net Another study identified compound 24 as the most potent and selective molecule in a series, with an HpIMPDH IC50 of 2.21 µM. researchgate.net Additionally, an indole derivative of mycophenolic acid, AS2643361 , has been developed as a potent and orally bioavailable IMPDH inhibitor. nih.gov

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 24 | HpIMPDH | 2.21 | researchgate.net |

DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. mdpi.comoup.com It is a well-established target for antibacterial drugs. Indole-3-carboxylic acid conjugates have been shown to have encouraging binding affinity with DNA gyrase through molecular docking studies. researchgate.netbohrium.com A series of small-molecule inhibitors based on an indole scaffold were found to target the GyrB subunit of Mycobacterium tuberculosis gyrase. oup.comoup.com Modifications to the indole ring, such as the addition of electron-withdrawing groups, were found to result in potent dual-action molecules. oup.com However, some indole derivatives, such as compounds 2, 3, and 4 with indole and oxindole (B195798) RHS, were found to be inactive against M. tuberculosis DNA gyrase (IC50 > 50 μM). nih.gov

Lanosterol-14-alpha demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. researchgate.net It is the primary target for azole antifungal agents. researchgate.netnih.gov Molecular docking studies have revealed that indole-3-carboxylic acid conjugates exhibit favorable binding interactions with lanosterol-14-alpha demethylase, suggesting their potential as antifungal agents. researchgate.netbohrium.com The addition of a phenyl moiety to new derivatives was predicted to enhance the enzyme-ligand interaction within the hydrophobic pocket of the enzyme. ijpsr.com

Modulation of Gene Expression and Epigenetic Markers

The this compound scaffold is a key structural motif in the development of compounds that modulate gene expression, primarily through the targeting of epigenetic regulatory enzymes. While research on the unsubstituted parent compound is limited in this context, its derivatives have been instrumental in elucidating these mechanisms.

A prominent example is the development of selective inhibitors for the enzyme Enhancer of Zeste Homolog 2 (EZH2). acs.orgvolition.comacs.org EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a crucial protein complex involved in the regulation of gene expression. acs.orgoup.comnih.gov The primary function of the PRC2 complex is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression or gene silencing. volition.comddtjournal.com

Derivatives of this compound have been identified as highly potent and selective inhibitors of EZH2. acs.orgmdpi.comresearchgate.net For instance, the compound CPI-1205, which features the this compound core, is a potent EZH2 inhibitor that has been investigated in clinical trials for B-cell lymphomas. acs.orgrcsb.org These inhibitors function in a competitive manner with the cofactor S-adenosyl-L-methionine (SAM), binding to the catalytic site of EZH2 and preventing the transfer of a methyl group to H3K27. acs.orgsci-hub.se

By inhibiting EZH2, these this compound-based compounds lead to a global decrease in H3K27me3 levels. oatext.com This reduction in a repressive histone mark can lead to the reactivation of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation. volition.comoatext.com The dysregulation of EZH2 and the subsequent aberrant gene silencing are hallmarks of various cancers, making it a significant therapeutic target. acs.orgvolition.comnih.gov The effectiveness of the this compound scaffold in designing potent EZH2 inhibitors underscores its importance in the modulation of epigenetic markers and gene expression. acs.orgsci-hub.se

Furthermore, the inhibition of EZH2 by these compounds has been shown to influence the tumor microenvironment by modulating the expression of genes involved in immune responses. nih.gov For example, EZH2 inhibition can restore the expression of interferon-gamma receptors, potentially enhancing the anti-tumor immune response. nih.gov

Interactions with Specific Cellular Components and Pathways

The this compound structure serves as a versatile scaffold for designing molecules that can interact with a variety of specific cellular components and pathways, including plasma membrane receptors and intracellular proteins.

Plasma Membrane Interactions:

Derivatives of this compound have been extensively studied as ligands for plasma membrane-bound receptors, particularly cannabinoid receptors (CB1 and CB2). volition.comnih.govnih.gov These receptors are G-protein-coupled receptors (GPCRs) that are key components of the endocannabinoid system. The this compound core is a common feature in several synthetic cannabinoid receptor agonists. mdpi.comresearchgate.net The interaction of these compounds with CB1 and CB2 receptors can trigger downstream signaling pathways, such as the modulation of adenylyl cyclase activity and mitogen-activated protein kinase (MAPK) pathways. nih.gov The lipophilicity and hydrogen-bonding capacity of the indole-3-carboxamide structure contribute to its binding affinity for these receptors. researchgate.net Studies on various substituted this compound derivatives have shown that modifications to the indole nitrogen and the carboxamide group can significantly alter their binding affinity and selectivity for CB1 and CB2 receptors. nih.govkoreascience.kr Moreover, the ability of these compounds to permeate the plasma membrane is influenced by factors such as intramolecular hydrogen bonding. researchgate.net

DNA Interaction:

While direct, significant intercalation with DNA is not the primary mechanism of action for most studied this compound derivatives, the indole nucleus itself is known to have the potential to interact with DNA. sci-hub.se Some indole derivatives have been reported to integrate into DNA, which can contribute to cytotoxic effects in cancer cells. sci-hub.se However, for the majority of therapeutically relevant this compound compounds, their effects on gene expression are more commonly mediated through interactions with proteins that regulate chromatin structure and gene transcription, rather than direct binding to the DNA helix. mdpi.com

Protein-Ligand Complex Formation:

The this compound scaffold is a privileged structure in drug discovery due to its ability to form stable complexes with a diverse range of proteins through various non-covalent interactions.

Enzyme Inhibition: As detailed in the previous section, this compound derivatives form highly specific complexes with the enzyme EZH2, inhibiting its catalytic activity. acs.orgrcsb.org The co-crystal structure of an indole-based inhibitor with the human PRC2 complex has been resolved, revealing the precise interactions within the enzyme's active site. acs.org Similarly, derivatives have been designed to inhibit other enzymes, such as histone deacetylase-2 (HDAC2), where the indole moiety interacts with hydrophobic pockets at the entrance of the active site. nih.govidrblab.net

Receptor Binding: Beyond cannabinoid receptors, the this compound framework has been utilized to develop modulators for other receptors, such as the estrogen receptor alpha (ERα). pensoft.netstmjournals.inresearchgate.netbenthamdirect.com In silico docking studies have shown that substituted this compound derivatives can fit into the ligand-binding domain of ERα, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. pensoft.netresearchgate.net

The following table summarizes the interaction of various this compound derivatives with specific cellular targets:

| Derivative Class | Cellular Target | Type of Interaction | Reference(s) |

| EZH2 Inhibitors (e.g., CPI-1205) | EZH2 (in PRC2 complex) | Enzyme Inhibition, Competitive Binding | acs.org, rcsb.org |

| Synthetic Cannabinoids | CB1 and CB2 Receptors | Receptor Agonism | nih.gov, nih.gov, researchgate.net |

| Estrogen Receptor Modulators | Estrogen Receptor Alpha (ERα) | Receptor Modulation, Ligand Binding | pensoft.net, researchgate.net |

| HDAC Inhibitors | Histone Deacetylase-2 (HDAC2) | Enzyme Inhibition | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Nature and Position on Biological Activity

The biological profile of 1H-indole-3-carboxamide derivatives is profoundly influenced by the type and placement of substituents on the indole (B1671886) nucleus and the carboxamide nitrogen. Research across various therapeutic areas has illuminated key trends that govern activity.

For instance, in the context of antioxidant activity, the nature and position of halogen substituents are critical. Studies on N-substituted indole-3-carboxamides revealed that halogenated derivatives are generally more active as superoxide (B77818) dismutase (SOD) mimetics than their non-halogenated counterparts. tandfonline.com Specifically, compounds with halo substituents at both the ortho- and para-positions of an N-benzyl ring resulted in 100% inhibition of superoxide anion formation. tandfonline.com The introduction of a p-fluorobenzyl group at the N-1 position of the indole ring was also shown to have a significant positive impact on SOD inhibition, particularly when the benzamide (B126) ring was mono-halogenated. tandfonline.com

In the development of cannabinoid receptor 1 (CB1R) ligands, substitutions at the N-1 position of the indole ring are a key determinant of affinity. A longer alkyl chain, such as a pentyl group, at the N-1 position results in higher binding affinity compared to shorter chains like butyl or propyl groups. koreascience.krnih.gov Furthermore, adding a methyl group at the C-2 position can enhance binding affinity, suggesting that substitutions at multiple sites can have a positive cumulative effect. koreascience.krnih.gov However, the introduction of a fluorine atom into the N-1 pentyl group did not increase affinity for indole-3-carboxamide derivatives, a contrast to what was observed with analogous indazole-3-carboxamides. koreascience.krnih.gov

For anticancer applications, SAR studies on indole derivatives targeting tubulin polymerization have shown that methyl substitution at the N-1 position of the indole can enhance activity by as much as 60-fold compared to non-substituted analogues. nih.gov Conversely, olefin substitutions at the C-3 position of the indole ring tended to result in lesser activity. nih.gov

The following table summarizes key findings on how substituents affect the biological activity of indole-3-carboxamide derivatives.

Interactive Table: Impact of Substituents on Biological Activity of Indole-3-Carboxamide Derivatives

| Biological Target/Activity | Substituent & Position | Effect on Activity | Rationale/Key Finding |

| Antioxidant (Superoxide Scavenging) | Halo groups (ortho- & para-) on N-benzyl ring | Increased | Dihalo-substitution led to 100% inhibition of superoxide anion. tandfonline.com |

| Antioxidant (Superoxide Scavenging) | p-fluorobenzyl at N-1 position | Increased | Showed a positive effect, especially with mono-halogenation on the benzamide ring. tandfonline.com |

| CB1 Receptor Binding | Longer alkyl chain (e.g., pentyl) at N-1 | Increased | Longer chains improve binding affinity compared to shorter chains. koreascience.krnih.gov |

| CB1 Receptor Binding | Bulkiness of substituents on carboxamide N | Decreased | Bulky groups on the amide nitrogen may have negative effects on affinity. koreascience.krnih.gov |

| Anticancer (Tubulin Inhibition) | Methyl group at N-1 position | Significantly Increased | Enhanced activity by approximately 60-fold compared to N-H. nih.gov |

Role of the Carboxamide Moiety in Ligand-Target Interactions

The carboxamide functional group at the C-3 position is not merely a linker but an essential pharmacophoric element that actively participates in ligand-target binding. Its importance is rooted in its unique electronic and structural properties. The carboxamide is a neutral, stable functional group that is conformationally flexible and features a high bonding polarity. arkat-usa.org Crucially, it can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the carbonyl oxygen). arkat-usa.orgnih.gov

This dual hydrogen-bonding capacity allows the carboxamide moiety to form strong and specific interactions with amino acid residues in the binding sites of proteins and enzymes. nih.govresearchgate.net For example, in studies of indole-based inhibitors of human liver glycogen (B147801) phosphorylase (HLGP), the carboxamide group was found to be essential for inhibitory activity. nih.gov Docking calculations revealed that the carboxamide moiety forms critical hydrogen bonds with the protein backbone, anchoring the ligand in the active site. nih.gov Similarly, for inhibitors of HIV-1, the anti-HIV-1 activity was dependent on the presence of the carboxamide moiety, which is more effective than ester, hydrazide, or carboxylic acid functionalities at that position. nih.gov

The orientation of the amide bond can also be critical. In the development of indazole-3-carboxamides as CRAC channel blockers, the specific 3-carboxamide regiochemistry was found to be indispensable for activity. nih.gov The active compound, an indazole-3-carboxamide, potently inhibited calcium influx, whereas its "reverse amide" isomer was completely inactive, highlighting the stringent requirement for a specific vector of hydrogen bond donors and acceptors for effective target engagement. nih.gov This principle underscores that the carboxamide is not just a point of attachment but a directional anchor guiding the orientation of the entire molecule within the target's binding pocket.

Design Principles for Potency, Selectivity, and Efficacy Enhancement

The design of advanced this compound derivatives with improved pharmacological profiles is guided by several key principles derived from extensive SAR studies. These strategies aim to optimize interactions with the target protein while improving pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacement: Replacing the indole core with related heterocycles like indazole or azaindole can modulate activity and selectivity. For instance, while N-1 fluoroalkylation boosts affinity in indazole-3-carboxamides targeting CB1R, the same is not true for the indole-3-carboxamide scaffold. koreascience.krnih.gov This demonstrates that even subtle changes to the core ring system can alter how substituents are tolerated. Replacing the carboxamide with a bioisostere like a sulfonamide can also be explored, although this has led to a complete loss of potency in some series, such as anti-Trypanosoma cruzi agents, indicating the unique importance of the amide linkage for certain targets. acs.orgnih.gov

Exploitation of Hydrophobic Pockets: Introducing bulky, hydrophobic groups at specific positions can enhance potency if they can occupy corresponding hydrophobic pockets in the target's binding site. For HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold, a key strategy was to introduce a bulky hydrophobic pharmacophore at the C-3 position to fill a hydrophobic cavity adjacent to the enzyme's active site. rsc.org

Modulation of Physicochemical Properties: Substituents are often chosen to fine-tune properties like lipophilicity and solubility. The addition of halogen atoms can increase lipophilicity, potentially enhancing membrane permeability and passage across the blood-brain barrier. mdpi.com Conversely, incorporating polar groups like sulfonamides or strategically placed hydroxyl groups can improve aqueous solubility. nih.govmdpi.com

Enhancing π-π Stacking Interactions: The electron-rich indole ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in a binding site. A design strategy for HIV integrase inhibitors involves adding a halogenated phenyl group to the indole scaffold to improve π-π stacking interactions with viral DNA bases near the active site. rsc.org

Conformational Restriction: Introducing rigid linkers or cyclic structures can lock the molecule into a more biologically active conformation, which can improve binding affinity and selectivity by reducing the entropic penalty of binding.

Comparative Analysis of Indole-2-carboxamide versus Indole-3-carboxamide Activities

The position of the carboxamide group on the indole ring—at C-2 versus C-3—has a profound impact on the biological activity and SAR of the resulting compounds. While both scaffolds have produced potent molecules, their pharmacological profiles often differ significantly, indicating that the spatial arrangement of the carboxamide relative to the indole N-H and the fused benzene (B151609) ring is a critical determinant of target interaction. nih.gov

In the realm of antioxidant research, direct comparisons have yielded distinct activity patterns. For a series of N-substituted indole carboxamides, derivatives with the carboxamide at the C-2 position were found to be more effective inhibitors of lipid peroxidation. tandfonline.com However, for superoxide anion scavenging, certain C-3 carboxamide derivatives, such as a difluoro-substituted benzamide congener, were significantly more potent than their C-2 counterparts. tandfonline.com Another study concluded that indole-3-acetamide (B105759) derivatives (a related structure) generally possessed better antioxidant properties than indole-2-carboxamide derivatives. tandfonline.com The introduction of a substituent at the N-1 position of the indole ring also has differential effects; it was found to increase activity for both lipid peroxidation and SOD inhibition in indole-2-carboxamides, but parallel enhancements were not observed for the indole-3-carboxamide series. tandfonline.com

This divergence suggests that the optimal positioning of the carboxamide moiety is highly dependent on the specific biological target and the mechanism of action being assayed. The shift from C-3 to C-2 alters the vector and distance of the hydrogen-bonding groups relative to the rest of the heterocyclic scaffold, leading to engagement with different residues or sub-pockets within a target binding site. For example, moving the amidoalkyl group from the C-3 to the C-2 position of the indole ring was found to dramatically increase agonist selectivity for the CB2 receptor over the CB1 receptor. researchgate.net

Interactive Table: Comparative Biological Activities of Indole-2- vs. Indole-3-Carboxamides

| Activity / Target | Indole-2-Carboxamide Finding | Indole-3-Carboxamide Finding | Key Takeaway |

| Antioxidant (Lipid Peroxidation) | Generally more effective as inhibitors. tandfonline.com | Generally less effective as inhibitors. tandfonline.com | C-2 position is favored for inhibiting lipid peroxidation. |

| Antioxidant (Superoxide Scavenging) | Less potent; a difluoro congener was 50-fold less active. tandfonline.com | More potent; a difluoro congener was 50-fold more active. tandfonline.com | C-3 position can be superior for superoxide scavenging depending on substitution. |

| Impact of N-1 Substitution | N-1 substitution (benzyl, p-fluorobenzyl) increased antioxidant activity. tandfonline.com | Parallel increase in antioxidant activity was not observed. tandfonline.com | The effect of N-1 substitution is position-dependent. |

| Cannabinoid Receptor Selectivity | Shifting the substituent to C-2 dramatically increased CB2 vs CB1 selectivity. researchgate.net | C-3 substitution pattern resulted in different selectivity profiles. | Isomeric position is a key tool for tuning receptor selectivity. |

Pharmacophore Elucidation

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. Elucidating the pharmacophore for this compound derivatives is key to understanding their mechanism of action and to designing new, more active molecules through virtual screening and rational design. mdpi.comnih.gov

Based on numerous SAR studies, a general pharmacophore model for this compound inhibitors can be constructed. The key features typically include:

An Aromatic Ring Feature: Provided by the indole nucleus itself, this feature is often crucial for establishing van der Waals and π-π stacking interactions within the binding site. mdpi.com

A Hydrogen Bond Donor: The indole N-H group is a conserved hydrogen bond donor. In many ligand-protein complexes, this N-H forms a critical hydrogen bond that helps to orient the molecule.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the C-3 carboxamide group serves as a potent hydrogen bond acceptor. nih.gov

A Hydrogen Bond Donor: The amide N-H of the C-3 carboxamide provides another hydrogen bond donor site, often working in concert with the carbonyl oxygen to form a bidentate interaction with the target. arkat-usa.orgnih.gov

Hydrophobic/Aromatic Features: Substituents attached to the indole ring or the carboxamide nitrogen often define additional hydrophobic or aromatic interaction points that contribute to binding affinity. For example, models for inhibitors of beta-amyloid aggregation include hydrophobic features corresponding to substituents on the indole scaffold. mdpi.comnih.gov

Computational studies for various targets have refined this general model. For instance, a pharmacophore model for renin inhibitors based on the indole-3-carboxamide scaffold identified specific spatial relationships between these key features required for potent inhibition. ijptjournal.com Similarly, pharmacophore modeling of indole derivatives as antiamyloidogenic agents successfully discriminated between active and inactive compounds, validating the importance of the identified chemical features. mdpi.comnih.gov These models serve as powerful predictive tools, guiding the synthesis of new compounds with a higher probability of biological success.

Computational and in Silico Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. imrpress.commeilerlab.org This method is instrumental in understanding how 1H-indole-3-carboxamide derivatives interact with biological targets at a molecular level.

Molecular docking simulations are frequently employed to predict how this compound derivatives orient themselves within the active site of a protein target. These predictions help in identifying key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that are crucial for binding. researchgate.netchemrevlett.com For instance, studies on various indole (B1671886) derivatives have successfully elucidated their binding patterns with targets like the HIV-1 glycoprotein (B1211001) gp120 and cytidine (B196190) monophosphate (CMP) kinase. researchgate.netchemrevlett.com

In these simulations, the indole ring often participates in hydrophobic interactions, while the carboxamide group is typically involved in forming hydrogen bonds with amino acid residues in the protein's binding pocket. researchgate.netchemrevlett.com The specific residues involved can vary significantly depending on the target protein and the substitution pattern on the indole-3-carboxamide core. The analysis of these binding modes provides a rational basis for designing new derivatives with improved affinity and selectivity. researchgate.net Considering multiple docking solutions or poses can improve the success rate of predicting the experimentally observed binding mode. nih.gov

Table 1: Predicted Interactions of Indole-Carboxamide Derivatives with Protein Targets

| Compound Scaffold | Protein Target | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Indole-2-carboxamide | Factor Xa | Tyr99, Gln192, Trp215 | Hydrogen Bonding, Hydrophobic |

| Indole-2-carboxamide | Mmpl3 | GLY636, ASP640 | Water-bridged Hydrogen Bonds |

| Indole-3-carboxamide derivative | Cytidine Monophosphate (CMP) Kinase | Arg131, Thr20, Gly17 | Hydrogen Bonding |

| Indole derivative | HIV-1 gp120 | Not specified | Hydrogen Bonding, Hydrophobic |

A critical output of molecular docking is the scoring function, which estimates the binding affinity (e.g., in kcal/mol) between the ligand and the protein. mdpi.com Lower scoring values generally suggest a stronger binding affinity. als-journal.com These scores are fundamental to virtual screening, a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. als-journal.comnih.gov

Derivatives of this compound have been identified as potential inhibitors for various targets through virtual screening campaigns. nih.gov In this process, thousands to millions of compounds are docked into the target's active site, and their binding affinities are scored. The top-ranked compounds, which show the most favorable binding scores, are then selected for further experimental testing. chemrevlett.com This approach significantly accelerates the initial stages of drug discovery by prioritizing compounds with a higher probability of being active. nih.gov The ability of a scoring function to correctly rank compounds according to their binding affinities is referred to as its "ranking power". mdpi.com

Table 2: Example Docking Scores for Indole Derivatives in Virtual Screening

| Compound Class | Target Protein | Reported Docking Score Range (kcal/mol) | Screening Outcome |

|---|---|---|---|

| Indole-based Phytochemicals | Receptor for Activated C-Kinase 1 (RACK1) | -16.24 (for Isosilybin A) | Identification of potential inhibitors |

| Flavonoids (vs. Indoleamine 2,3-dioxygenase 1) | Indoleamine 2,3-dioxygenase 1 (IDO1) | -5.73 to -25.93 (MM-PBSA) | Identification of potential allosteric inhibitors |

| Salicylidene acylhydrazides | Cytidine Monophosphate (CMP) Kinase | -80 to -100 (MolDock Score) | Identification of top-ranked potential inhibitors |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the behavior of atoms and molecules over time, offering deeper insights into the stability and conformational dynamics of protein-ligand complexes. researchgate.netuzh.ch

MD simulations are also invaluable for analyzing the conformational flexibility of both the ligand and the protein upon complex formation. uzh.ch These simulations can reveal subtle changes in the protein's shape induced by ligand binding and can identify the different conformations that the ligand itself may adopt within the binding pocket. For instance, studies on related indole compounds like 1H-Indole-3-Acetic Acid have used MD to scan the conformational space and identify the lowest energy conformers. researchgate.net This information is vital, as the biological activity of a compound can be dependent on its ability to adopt a specific, energetically favorable conformation that allows for optimal interaction with its target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling